molecular formula C15H18N4O B7718914 N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B7718914
M. Wt: 270.33 g/mol
InChI Key: AKKDVLBWWYYDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CMI, is a chemical compound that has been widely studied for its potential applications in scientific research. CMI is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell growth and proliferation. N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has also been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a valuable tool for studying cancer cell growth and proliferation. However, one of the limitations of using N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. One area of research is in the development of new and more efficient synthesis methods for N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. Another area of research is in the development of new derivatives of N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide that may have improved anti-cancer properties. Additionally, further studies are needed to fully understand the mechanism of action of N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, N-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, or N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, is a valuable tool for studying various biochemical and physiological processes. Its potential applications in cancer research and other areas of scientific research make it a compound of great interest to researchers. While there are still many questions surrounding the mechanism of action of N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and its potential applications, ongoing research is likely to shed further light on this promising compound.

Synthesis Methods

N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with cyclohexanone to form the corresponding hydrazone. The hydrazone is then treated with hydrazine hydrate to form the final product, N-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. The synthesis method of N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been well-established and has been used to produce large quantities of the compound for research purposes.

Scientific Research Applications

N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to cancer research, N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-14(19-10-6-5-9-13(19)16-11)15(20)18-17-12-7-3-2-4-8-12/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKDVLBWWYYDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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